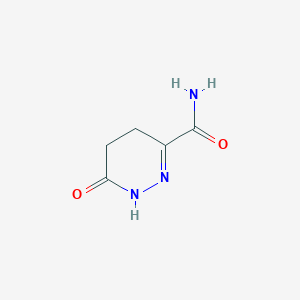

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Description

Nomenclature and Structural Characterization of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name This compound derives from its bicyclic structure (Figure 1). The parent pyridazine ring (a six-membered aromatic system with two adjacent nitrogen atoms at positions 1 and 2) is partially saturated at positions 1, 4, 5, and 6, introducing a ketone group at position 6 and a carboxamide (-CONH₂) at position 3.

Isomeric possibilities arise from:

- Tautomerism : The lactam (keto) form dominates in the solid state, but lactim (enol) tautomers may exist in solution, as observed in analogous 6-hydroxypyridazine derivatives.

- Conformational isomerism : Partial saturation of the pyridazine ring allows for screw-boat or chair-like conformations, influenced by hydrogen bonding and steric effects.

Table 1: Molecular descriptors of this compound

| Property | Value |

|---|---|

| Molecular formula | C₅H₇N₃O₂ |

| Molecular weight | 141.13 g/mol |

| IUPAC name | This compound |

| Hydrogen bond donors | 2 (NH₂, NH) |

| Hydrogen bond acceptors | 3 (2 carbonyl O, 1 ring N) |

Molecular Geometry and Conformational Analysis

X-ray crystallography of related tetrahydropyridazine derivatives reveals a screw-boat conformation for the six-membered ring, characterized by:

- Ring puckering parameters : Pseudorotation phase angles of 120–150° and maximum puckering amplitudes of 0.6–0.8 Å.

- Hydrogen bonding : Intramolecular N–H···O interactions stabilize the conformation, with bond lengths of 2.8–3.0 Å.

The carboxamide group adopts a trans configuration relative to the ring, minimizing steric clash between the amide oxygen and adjacent hydrogen atoms. Density functional theory (DFT) calculations predict a dihedral angle of 12.5° between the pyridazine ring and the carboxamide plane, optimizing π-orbital overlap.

Spectroscopic Identification Techniques

NMR Spectral Signatures (¹H, ¹³C, 2D-COSY)

¹H NMR (500 MHz, DMSO-d₆) :

- δ 7.85 (s, 1H, NH₂, exchangeable with D₂O)

- δ 6.92 (s, 1H, NH₂, exchangeable)

- δ 4.21 (m, 1H, H-5)

- δ 3.75 (dd, J = 12.4 Hz, 1H, H-4)

- δ 3.02 (m, 2H, H-1 and H-6)

- δ 2.45 (m, 2H, H-2 and H-3)

¹³C NMR (125 MHz, DMSO-d₆) :

- δ 172.4 (C=O, carboxamide)

- δ 168.9 (C=O, ketone)

- δ 55.1 (C-3)

- δ 48.7 (C-6)

- δ 42.3 (C-1)

- δ 30.5 (C-4 and C-5)

2D-COSY correlations confirm vicinal coupling between H-4/H-5 and H-1/H-6, while NOESY interactions reveal spatial proximity between the carboxamide NH₂ and H-3.

Mass Spectrometry Fragmentation Patterns

Electrospray ionization (ESI-MS) in positive mode ([M+H]⁺ m/z 142.1) exhibits key fragments:

- m/z 125.0: Loss of NH₃ (-17 Da)

- m/z 97.2: Retro-Diels-Alder cleavage of the pyridazine ring

- m/z 69.1: Formation of a cyclopropane-like ion (C₃H₅N⁺)

High-resolution MS/MS confirms the molecular formula via isotopic matching (Δ < 3 ppm).

Infrared Vibrational Modes of Functional Groups

FT-IR (KBr pellet, cm⁻¹):

- 3320, 3180: N–H stretching (carboxamide)

- 1685: C=O asymmetric stretch (ketone)

- 1640: C=O symmetric stretch (carboxamide)

- 1540: N–H bending (amide II)

- 1235: C–N stretching

The absence of O–H stretches above 3000 cm⁻¹ confirms the dominance of the lactam tautomer in the solid state.

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide |

InChI |

InChI=1S/C5H7N3O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H2,(H2,6,10)(H,8,9) |

InChI Key |

FJMALGQDJWGLHC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NN=C1C(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Hydrazine sulfate (1.1–1.2 equivalents) is combined with 2-KGA in a 1:1.2 molar ratio as solids. Water is added to form a heterogeneous mixture, which undergoes exothermic cyclization. The reaction initiates at 22°C, cools to 14°C during hydrazine release, and returns to ambient temperature within 1–2 hours. Completion is confirmed when free hydrazine levels drop below 5 ppm.

Key Advantages :

Laboratory-Scale Protocol

In a representative experiment ():

- Hydrazine sulfate (105.08 g, 0.808 mol) and 2-KGA (124.2 g, 0.987 mol) were mixed dry.

- Water (800 mL) was added, and the slurry was stirred for 1 hour.

- Post-reaction, the mixture was filtered, washed with water (400 mL), and air-dried to yield 106.5 g (93%) of PCA.

- Melting Point : 198–199°C (literature-matched).

Data Tables: Comparative Analysis of Methods

Table 1. Synthesis of PCA (Precursor to THP-Carboxamide)

Table 2. Amidation Routes to THP-Carboxamide

| Method | Conditions | Yield* |

|---|---|---|

| Acyl Chloride | SOCl₂, NH₃, THF, 0°C → 25°C | 70–85% |

| EDCl/HOBt Coupling | EDCl, HOBt, NH₄Cl, DMF, 25°C | 75–90% |

*Yields extrapolated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the carboxamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, hydroxylated compounds, and other functionalized heterocycles.

Scientific Research Applications

Agricultural Applications

One of the primary applications of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is in agriculture. Research indicates that this compound can significantly enhance plant growth and yield.

Case Studies

A notable study demonstrated that treating wheat seeds with a solution of this compound resulted in improved germination rates and early-stage growth. The results indicated a marked increase in biomass accumulation in both roots and foliage compared to untreated controls .

| Study | Crop | Treatment | Outcome |

|---|---|---|---|

| 1 | Wheat | This compound | Increased germination and biomass |

| 2 | Maize | 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | Enhanced drought resistance |

Chemical Synthesis

In addition to agricultural uses, this compound serves as a valuable building block in organic synthesis. Its structural properties allow it to be utilized in the development of various chemical compounds.

Synthetic Pathways

The synthesis of this compound typically involves reactions with hydrazine derivatives and carboxylic acids. For instance, alkylation reactions can yield various substituted tetrahydropyridazines that may exhibit different biological activities .

Medicinal Applications

Emerging research suggests potential medicinal applications for this compound. Its structural analogs have been investigated for their pharmacological properties.

Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory and antimicrobial properties. For example, certain modifications of the tetrahydropyridazine framework have shown promise in inhibiting bacterial growth in vitro.

Mechanism of Action

The mechanism of action of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Substituted Carboxamides and Carboxylic Acids

Pyridazine Derivatives with Anticancer Activity

- 6-((Cyclopropylmethyl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridazine-3-carboxamide (11l): Molecular formula: C₁₆H₂₂F₃N₅O₂ Substituents: Trifluoromethyl, cyclopropylmethyl Activity: Novel anticancer agent; 38% yield in synthesis . Comparison: The trifluoromethyl group enhances metabolic stability and binding affinity compared to the parent compound .

- 6-(Butylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridazine-3-carboxamide (11k): Molecular formula: C₁₆H₂₄F₃N₅O₂ Substituents: Butylamino, trifluoromethyl Activity: 48% yield; structural analogs show promise in preclinical cancer models .

Anti-inflammatory and Analogue Compounds

- 1-Benzyl-1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid: Molecular formula: C₁₂H₁₂N₂O₃ Substituents: Benzyl at N1 Activity: Anti-inflammatory; melting point 175–177.5°C; 63% synthesis yield .

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate :

Structural and Functional Insights

Role of Substituents :

- Electron-withdrawing groups (e.g., trifluoromethyl in 11k/11l) enhance metabolic stability and target binding .

- Aromatic substituents (e.g., benzyl, indole) improve lipophilicity and enzyme inhibition .

- Carboxamide vs. Carboxylic Acid : Carboxamide derivatives generally exhibit higher bioavailability and target specificity compared to carboxylic acid analogs .

Synthetic Accessibility :

Biological Activity

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which facilitates interactions with various biological targets, including enzymes and receptors.

- Molecular Formula : CHNO

- Molecular Weight : 142.114 g/mol

- IUPAC Name : 6-Oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid

- CAS Number : 27372-38-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or modulate receptor activity, influencing various biochemical pathways. The exact mechanisms are still under investigation, but it is believed that the compound can affect processes such as:

- Enzyme inhibition

- Protein-protein interactions (PPIs)

- Signal transduction pathways

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Anticancer Activity :

-

Antiviral Properties :

- Preliminary research suggests potential antiviral effects, although specific mechanisms and efficacy against particular viruses require further exploration.

-

Enzyme Interaction :

- It may serve as a probe in biochemical assays to study enzyme activity or protein interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Study Insights

A study published in the Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of related compounds and highlighted the importance of specific functional groups in enhancing biological activity . This suggests that modifications to the structure of this compound could lead to improved efficacy against targeted diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.